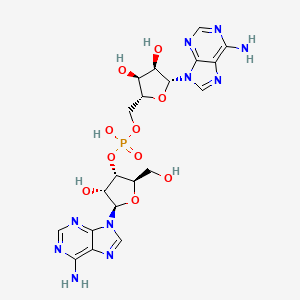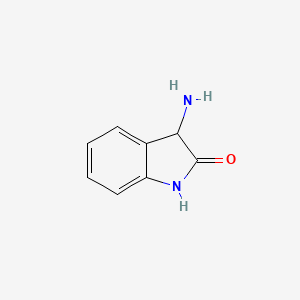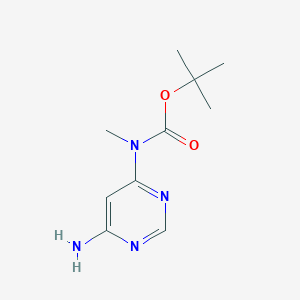
2-broMo-5-propyl-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-propyl-oxazole is a heterocyclic compound containing both nitrogen and oxygen atoms within a five-membered ring. This compound is part of the oxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry. The presence of a bromine atom at the second position and a propyl group at the fifth position of the oxazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-propyl-oxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction typically occurs at room temperature and involves the inversion of stereochemistry . Another method involves the condensation reactions of aromatic aldehydes with 2-aminophenols, catalyzed by magnetic nanocatalysts .
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques. These methods offer advantages such as improved safety profiles, higher yields, and reduced reaction times. The use of commercial manganese dioxide as a heterogeneous reagent in flow processes is a notable example .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-propyl-oxazole undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of oxazoles.
Substitution: Formation of substituted oxazoles.
Reduction: Formation of reduced oxazole derivatives.
Scientific Research Applications
2-Bromo-5-propyl-oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-bromo-5-propyl-oxazole involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, its antimicrobial activity is due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
2-Bromo-5-propyl-oxazole can be compared with other oxazole derivatives such as:
2-Methoxy-5-chlorobenzo[d]oxazole: Known for its excellent antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits significant antifungal activity.
2-Methoxybenzo[d]oxazole: Also noted for its antifungal properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxazole derivatives.
Properties
CAS No. |
1338247-90-7 |
|---|---|
Molecular Formula |
C6H8BrNO |
Molecular Weight |
190.03782 |
Synonyms |
2-broMo-5-propyl-oxazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








